![molecular formula C17H17N3O B5213945 4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5213945.png)
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
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Description
Synthesis Analysis
The synthesis of 4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives involves several key steps that include the formation of the 1,2,4-oxadiazole ring, typically through the reaction of appropriate hydrazides with carbon disulfide in basic conditions or through cyclization reactions involving amidoximes and carboxylic acid derivatives. For instance, the synthesis of closely related 1,3,4-oxadiazole derivatives has been achieved by reacting 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate, showcasing the versatility of the oxadiazole synthesis methods (Ge et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives exhibits distinct characteristics due to the presence of the oxadiazole ring. X-ray crystallography studies have been conducted on similar compounds, revealing that these molecules tend to form discrete layers in the crystal lattice, with the planes of the molecules parallel to each other. This structural arrangement is crucial for their electronic properties and behavior in solid-state applications (Wang et al., 2002).
Chemical Reactions and Properties
4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine and its derivatives participate in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring. These compounds can undergo substitution reactions at the phenyl ring, offering pathways to a wide range of functionalized materials. The oxadiazole ring itself is known for its electron-accepting properties, making these compounds valuable in the development of electron-transporting and hole-blocking layers in organic electronics.
Physical Properties Analysis
The physical properties of 4-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives are influenced by their molecular structure. These compounds typically exhibit high thermal stability and solid-state fluorescence, which are desirable traits for materials used in OLEDs and other photonic applications. The fluorescence spectral characteristics of similar compounds have been studied, indicating their potential for use in optoelectronic devices (Ge et al., 2014).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, “2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole”, is known to be used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes .
Mode of Action
It can be inferred from the structurally similar compound mentioned above that it may interact with its targets by blocking holes in the fabrication of multilayer polymer light-emitting diodes . This interaction results in the enhancement of the efficiency of the device .
Result of Action
It is known that a structurally similar compound enhances the efficiency of multilayer polymer light-emitting diodes when used as a hole-blocking material .
properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2,3)14-6-4-12(5-7-14)15-19-16(21-20-15)13-8-10-18-11-9-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXFRLCJOPYHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-YL]pyridine |
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